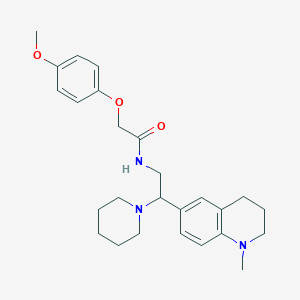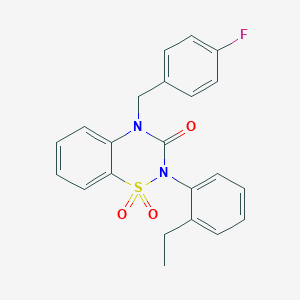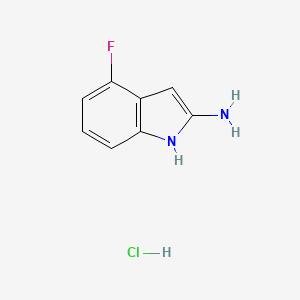
2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one is a complex organic compound belonging to the family of phthalazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(methylthio)phenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one involves multi-step organic reactions. The starting materials typically include 3-(methylthio)phenylhydrazine, pyridine-4-carboxylic acid, and various oxadiazole-forming reagents. Key reactions include:
Hydrazone formation: : Reacting 3-(methylthio)phenylhydrazine with a suitable carbonyl compound to form the hydrazone intermediate.
Oxadiazole ring formation: : Treating the hydrazone with acylating agents and a cyclizing agent to form the 1,2,4-oxadiazole ring.
Phthalazinone core construction: : Coupling the oxadiazole intermediate with phthalic anhydride under specific conditions to form the phthalazinone core.
Industrial Production Methods
Industrial synthesis may involve optimizing reaction conditions for higher yields and purity, typically requiring:
Temperature control: : Maintaining specific temperatures to optimize reaction kinetics.
Catalysts and solvents: : Using specialized catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: : Employing crystallization, distillation, and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, such as:
Oxidation: : Introduction of oxygen to form sulfoxide or sulfone derivatives.
Reduction: : Reduction of the oxadiazole ring to form corresponding amines.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution agents: : Halogens, organometallic reagents.
Major Products Formed
Depending on the reaction type, major products include sulfoxides, sulfones, reduced amine derivatives, and substituted aromatic rings.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for use as a drug candidate in treating various diseases.
Industry: : Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism by which this compound exerts its effects is based on its ability to interact with specific molecular targets. These interactions may include:
Binding to enzymes: : Inhibiting enzyme activity by binding to their active sites.
Modulating signal pathways: : Affecting cellular signaling pathways, leading to changes in cell behavior.
Interacting with DNA/RNA: : Binding to nucleic acids, potentially influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone derivatives: : Sharing the phthalazinone core but differing in side groups.
Oxadiazole derivatives: : Similar structures with varying substitutions on the oxadiazole ring.
Uniqueness
Functional diversity: : The combination of phenyl, pyridinyl, and oxadiazole groups provides unique reactivity and potential biological activity.
Structural complexity: : The intricate structure offers opportunities for novel interactions and applications.
Propriétés
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O2S/c1-30-16-6-4-5-15(13-16)27-22(28)18-8-3-2-7-17(18)19(25-27)21-24-20(26-29-21)14-9-11-23-12-10-14/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZKWBLPMAZSGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2855377.png)






![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)


![7-chloro-N-[(3-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)
![3-(3,4-Dimethylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

